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Abstract

This technical guide provides a comprehensive overview of the organoleptic properties of butyl
propyl disulfide, a volatile sulfur compound found in various foods and utilized as a flavoring
agent. This document details its characteristic odor and taste profiles, supported by available
data. It outlines established experimental protocols for both sensory and instrumental analysis
of this compound. Furthermore, this guide explores the potential chemosensory signaling
pathways involved in the perception of butyl propyl disulfide, offering insights for researchers
in sensory science and drug development.

Introduction

Butyl propyl disulfide (C7H16S2) is a dialkyldisulfide that contributes significantly to the
aroma and flavor of numerous food products, particularly those in the Allium genus, such as
onions and garlic.[1] Its potent and distinct sensory characteristics make it a subject of interest
for food scientists, flavor chemists, and researchers studying chemosensory perception.
Understanding the organoleptic properties of this compound is crucial for food product
development, quality control, and for elucidating the mechanisms of taste and smell. This guide
aims to consolidate the current knowledge on the sensory attributes of butyl propyl disulfide,
the methodologies for its evaluation, and the biological pathways governing its perception.
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Organoleptic Profile

The sensory characteristics of butyl propyl disulfide are primarily defined by its strong,
sulfurous aroma and taste.

Odor Profile

The odor of butyl propyl disulfide is complex and is characterized by several distinct notes.
The predominant descriptors include:

o Sulfurous: A general term for the characteristic smell of sulfur compounds.

 Alliaceous: A descriptor for the sharp, pungent aroma associated with onions, garlic, and
other members of the Allium family.

o Green: A note reminiscent of fresh-cut green vegetation.

o Garlic: A specific alliaceous note, often described as sharp and pungent.

e Vegetable: A broader term encompassing the aroma of cooked or raw vegetables.
e Savory: A meaty or brothy aroma.

o Meaty/Roasted: Descriptors associated with cooked meat.[2]

Taste Profile

The taste of butyl propyl disulfide is less well-defined than its odor but is generally described
as sulfurous.[3] It contributes to the overall flavor profile of foods by providing a pungent and
savory character.

Quantitative Sensory Data

Quantitative data on the sensory thresholds of butyl propyl disulfide are limited. However,
data for structurally related compounds provide a strong indication of its potency. The odor
activity value (OAV), which is the ratio of a compound's concentration to its odor threshold, is a
key measure of its sensory impact.[4]

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b15182442?utm_src=pdf-body
https://www.benchchem.com/product/b15182442?utm_src=pdf-body
https://www.journalomp.org/journal/view.html?doi=10.14476/jomp.2024.49.1.5
https://www.benchchem.com/product/b15182442?utm_src=pdf-body
https://www.hmdb.ca/metabolites/HMDB0033051
https://www.benchchem.com/product/b15182442?utm_src=pdf-body
https://www.frontiersin.org/journals/nutrition/articles/10.3389/fnut.2025.1675150/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15182442?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Odor Threshold (in air,

Compound Reference
ppm)

Propyl Disulfide 0.00091 [5]

Butyl Disulfide 0.00021 [5]

Butyl Propyl Disulfide Estimated in the low ppb range  Inferred

Note: A specific, experimentally determined odor threshold for butyl propyl disulfide was not
found in the reviewed literature. The estimated range is based on the thresholds of the
structurally similar propyl disulfide and butyl disulfide. It is highly likely that butyl propyl
disulfide also has a very low odor threshold, contributing significantly to the aroma of foods
even at trace concentrations.

A specific taste threshold for butyl propyl disulfide is not currently available in the public
literature.

Experimental Protocols

The evaluation of the organoleptic properties of butyl propyl disulfide involves both sensory
and instrumental analysis.

Sensory Evaluation

Sensory evaluation relies on trained human panelists to describe and quantify the sensory
attributes of a substance.

The Flavor Profile method is a descriptive sensory analysis technique used to identify and
quantify the distinct flavor and aroma characteristics of a product.[6]

o Panelists: A small panel of 4-6 highly trained assessors is used.[6]
e Procedure:

o Panelists individually evaluate the sample and record the perceived aroma and flavor
attributes in the order they appear.
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o The intensity of each attribute is rated on a scale (e.g., 5-point scale: not present,
threshold, slight, moderate, strong).[6]

o A consensus profile is then developed through open discussion among the panelists, led
by a panel leader.[6]

o Sample Preparation: Butyl propyl disulfide, being a volatile and potent compound, should
be diluted in an appropriate solvent (e.g., propylene glycol or a neutral oil) to concentrations
suitable for sensory evaluation. A series of dilutions should be prepared to determine the
detection and recognition thresholds.

QDA® is another descriptive analysis method that provides a quantitative profile of a product's
sensory characteristics.

o Panelists: A panel of trained assessors is selected and trained specifically on the product
category.

e Procedure:

o

Panelists work independently to generate a list of descriptive terms for the sample.

[¢]

Through discussion, the panel develops a consensus vocabulary.

[¢]

Panelists then individually rate the intensity of each attribute on a line scale.

[e]

The data is statistically analyzed to generate a quantitative sensory profile.

o Data Analysis: The results are often visualized using a "spider web" or "radar" plot to
compare different samples or formulations.

Instrumental Analysis

Instrumental techniques are used to identify and quantify volatile compounds and to correlate
these with sensory data.

GC-O is a powerful technique that combines the separation capabilities of gas chromatography
with human sensory detection.[7]
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 Principle: As volatile compounds elute from the GC column, the effluent is split between a
chemical detector (e.g., Mass Spectrometer or Flame lonization Detector) and a sniffing port
where a trained assessor can detect and describe the odor.[8]

e Procedure:
o Avolatile extract of the sample containing butyl propyl disulfide is injected into the GC.

o An assessor at the sniffing port records the retention time and provides a description of
any detected odors.

o This allows for the identification of odor-active compounds, even those present at
concentrations too low for the chemical detector.

o Aroma Extract Dilution Analysis (AEDA): A common GC-O technique where a sample extract
is serially diluted and analyzed until no odor is detected. This helps to identify the most
potent odorants in a sample.[8]

Given the sulfur-containing nature of butyl propyl disulfide, sulfur-selective detectors offer
high sensitivity and selectivity.

» Pulsed Flame Photometric Detector (PFPD): This detector is highly sensitive to sulfur
compounds and can be used in parallel with a mass spectrometer to aid in the identification
of trace-level sulfur compounds in complex matrices.[9]

» Sulfur Chemiluminescence Detector (SCD): Another highly selective and sensitive detector
for sulfur compounds.

A typical GC method for analyzing volatile sulfur compounds would involve:
e Column: A capillary column with a non-polar or semi-polar stationary phase.

« Injection: Headspace or solid-phase microextraction (SPME) are often used for sample
introduction to concentrate the volatile compounds.

e Oven Program: A temperature-programmed run to separate the volatile compounds.
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» Detection: Mass spectrometry for identification, and a sulfur-selective detector for
quantification.

Chemosensory Signaling Pathways

The perception of butyl propyl disulfide involves both the olfactory system (smell) and the
trigeminal system (chemesthesis, or chemical irritation).

Olfactory Perception

The detection of volatile odorants like butyl propyl disulfide is mediated by olfactory receptors
(ORs), which are G-protein coupled receptors (GPCRS) located in the cilia of olfactory sensory
neurons in the nasal cavity.[10]

While the specific olfactory receptor for butyl propyl disulfide has not been definitively
identified, research on other sulfur compounds provides clues. For instance, the human
olfactory receptor OR2T11 has been shown to respond to low-molecular-weight thiols, and this
response is enhanced by the presence of copper ions.[11] It is plausible that a similar
mechanism, potentially involving a metal cofactor, is involved in the detection of disulfides.

The binding of an odorant to its receptor initiates a signaling cascade that leads to the
generation of an action potential, which is then transmitted to the olfactory bulb in the brain for
processing.

Click to download full resolution via product page

Figure 1. A generalized olfactory signal transduction pathway.
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Trigeminal Perception (Chemesthesis)

The pungent, irritating sensation associated with high concentrations of sulfur compounds is
mediated by the trigeminal nerve. The transient receptor potential ankyrin 1 (TRPA1) channel,
a non-selective cation channel expressed on sensory neurons, is a key player in detecting
noxious chemical stimuli.[12]

Various electrophilic compounds, including diallyl disulfide found in garlic, are known to activate
TRPAL channels through the covalent modification of cysteine residues in the channel protein.
[13] Given the reactivity of the disulfide bond, it is highly probable that butyl propyl disulfide
also activates TRPA1 channels through a similar mechanism, leading to a sensation of
pungency or irritation.

Sensory Neuron Membrane Trigeminal Neuron

Action Potential

Channel Opening

Butyl Propyl Disulfide Covalent Modification

TRPAL lon Channel
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Figure 2. Proposed trigeminal signaling pathway for butyl propyl disulfide.

Conclusion

Butyl propyl disulfide is a key contributor to the flavor and aroma of many foods,
characterized by its potent sulfurous, alliaceous, and savory notes. While its qualitative
organoleptic profile is well-documented, further research is needed to establish definitive
guantitative odor and taste thresholds. The experimental protocols outlined in this guide,
including sensory evaluation methods like the Flavor Profile and instrumental techniques such
as GC-O, provide a robust framework for the comprehensive analysis of this compound. The
perception of butyl propyl disulfide is likely a dual process involving specific olfactory
receptors for its characteristic aroma and activation of TRPA1 channels in the trigeminal
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system, leading to its pungent quality. A deeper understanding of these mechanisms will
continue to be a valuable area of research for the food and flavor industry, as well as for the
broader field of sensory neuroscience.
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Figure 3. General experimental workflow for organoleptic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15182442?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15182442?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

